molecular formula C10H12N2 B1308131 3-[(Dimethylamino)methyl]benzonitrile CAS No. 42967-27-1

3-[(Dimethylamino)methyl]benzonitrile

Cat. No.: B1308131
CAS No.: 42967-27-1
M. Wt: 160.22 g/mol
InChI Key: CWBMFVGIEVNOTQ-UHFFFAOYSA-N
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Description

3-[(Dimethylamino)methyl]benzonitrile is a chemical compound that belongs to the class of benzonitriles. It is a colorless to yellowish liquid with a strong odor and is commonly used in various fields such as medical, environmental, and industrial research. The compound has the molecular formula C10H12N2 and a molecular weight of 160.22 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 3-[(Dimethylamino)methyl]benzonitrile involves the reaction of benzaldehyde with hydroxylamine hydrochloride in the presence of a suitable catalyst . This method is advantageous due to its mild reaction conditions and low production cost. Another approach involves the use of ionic liquids as recycling agents, which simplifies the separation process and eliminates the need for metal salt catalysts .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques are common in industrial settings to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-[(Dimethylamino)methyl]benzonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include various substituted benzonitriles, amines, and oxides, depending on the type of reaction and reagents used .

Scientific Research Applications

3-[(Dimethylamino)methyl]benzonitrile has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of dyes, coatings, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[(Dimethylamino)methyl]benzonitrile involves its ability to undergo intramolecular charge transfer (ICT) from the dimethylamino group to the benzonitrile moiety upon photo-excitation . This leads to the appearance of dual fluorescence, which is a key feature in its photophysical studies. The molecular targets and pathways involved in its action are primarily related to its electronic structure and the ability to interact with various chemical and biological systems .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-[(Dimethylamino)methyl]benzonitrile include:

  • 4-(Dimethylamino)benzonitrile
  • Benzonitrile
  • 3-Methylbenzonitrile

Uniqueness

What sets this compound apart from these similar compounds is its unique ability to exhibit dual fluorescence due to intramolecular charge transfer. This property makes it particularly valuable in photophysical and photochemical research .

Properties

IUPAC Name

3-[(dimethylamino)methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-12(2)8-10-5-3-4-9(6-10)7-11/h3-6H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWBMFVGIEVNOTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC(=CC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20405119
Record name 3-(dimethylaminomethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42967-27-1
Record name 3-(dimethylaminomethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(DIMETHYLAMINOMETHYL)BENZONITRILE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 3-(bromomethyl)-benzonitrile (3 g, 15.3 mmol) and a solution of 40% dimethylamine in water was heated in a sealed teflon vessel under microwave irradiation (7 min, 600 watts, 150° C., 11 bar). After cooling the resulting mixture was partioned between water and ether, the aqueous phase was extracted three times with ether, washed with satd. NaCl then dried with Na2SO4 and the solvent evaporated. The resulting yellow oil was distilled in a Kugelrohr apparatus at 60-80° C. and 0.002 mbar affording the title compound (1.53 g, 9.55 mmol, 62% yield) as a pale yellow oil. MS: m/e=160 (M+).
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3 g
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62%

Synthesis routes and methods II

Procedure details

To a solution of 3-cyanobenzaldehyde (2.50 g, 19 mmol) in MeOH:AcOH (25 ml, 99:1) was added dimethyl amine (2.5 ml, 50 mmol) at 0° C., followed by NaBH3CN (1.80 g, 29 mmol). The mixture was stirred at 0° C. for 18 hours, then evaporated, taken up in EtOAc, washed with 5 KHCO3, brine filtered (Whatman® 1 PS phase separator) and evaporated. The residue was purified by flash chromatography on silica gel (eluant EtOAc:MeOH 98:2 v/v) to give the title compound (1.15 g, 38%).
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2.5 g
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2.5 mL
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1.8 g
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38%

Synthesis routes and methods III

Procedure details

5.00 g (37.37 mmol) 3-cyanobenzaldehyde and 20.00 ml (40 mmol) dimethylamine (2 molar solution in tetrahydrofuran) are placed in 150 ml of tetrahydrofuran and cooled to 0° C. 12.40 g (81.73 mmol) sodium triacetoxyborohydride are added, then the mixture is stirred for 2 hours at 0° C. and 2 hours at ambient temperature. The reaction mixture is combined with 25 ml of 15% potassium carbonate solution and stirred for 0.5 hours. After the addition of ethyl acetate the mixture is extracted. The organic phase is washed with potassium carbonate solution, dried and evaporated to dryness.
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5 g
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20 mL
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12.4 g
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